2-chloro-N-(2-cyanoethyl)-N-ethylacetamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-ethylacetamide is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide is the protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .
Mode of Action
This compound: acts as a potent and selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates . This inhibits the activity of PKC, leading to changes in cellular signaling .
Biochemical Pathways
By inhibiting PKC, This compound affects various biochemical pathways. PKC is involved in numerous cellular processes, including cell growth and differentiation, gene expression, and apoptosis . Therefore, inhibition of PKC can have wide-ranging effects on cellular function .
Result of Action
The molecular and cellular effects of This compound ’s action are dependent on the specific cell type and the state of the cell. For example, in some cells, inhibition of PKC may lead to cell death, while in others, it may cause the cell to become quiescent .
Biological Activity
Overview
2-Chloro-N-(2-cyanoethyl)-N-ethylacetamide is an organic compound notable for its biological activity, particularly as an inhibitor of Protein Kinase C (PKC). This compound's structure includes a chloro group, a cyanoethyl group, and an ethylacetamide moiety, contributing to its unique biochemical properties. Understanding its biological activity is essential for potential applications in pharmacology and biochemistry.
Target Enzyme:
The primary target of this compound is Protein Kinase C (PKC) , a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and differentiation.
Mode of Action:
This compound acts as a potent and selective inhibitor of PKC. By binding to the ATP-binding site of PKC, it prevents the phosphorylation of serine and threonine residues on target proteins, thereby modulating the activity of numerous downstream signaling pathways.
Cellular Impact
- Cancer Cells: In laboratory studies, this compound has demonstrated significant effects on cancer cell lines by inhibiting cell proliferation and inducing apoptosis through PKC inhibition. This suggests potential therapeutic applications in oncology.
- Viral Activity: The compound has also shown effectiveness against certain viruses, indicating its potential use in antiviral therapies.
Dosage and Toxicity
Research indicates that the effects of this compound vary with dosage. At low concentrations, it effectively inhibits PKC without causing significant cytotoxicity. However, higher concentrations may lead to adverse effects, necessitating careful dosage management in therapeutic contexts.
Case Study 1: Antitumor Activity
A study conducted on various tumor cell lines revealed that this compound inhibited tumor growth significantly compared to control groups. The mechanism was primarily attributed to its ability to block PKC-mediated signaling pathways, which are often upregulated in cancer cells .
Case Study 2: Enzyme Inhibition
In enzyme kinetics studies, this compound was evaluated for its inhibitory effects on PKC. The results indicated a competitive inhibition pattern with a calculated IC50 value demonstrating its potency as an inhibitor. This finding supports its potential use in drug development aimed at diseases where PKC plays a pivotal role .
Comparative Analysis with Related Compounds
Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | PKC | 12.5 | Antitumor, antiviral |
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide | PKC | 15.0 | Antitumor |
2-Chloro-N-(2-cyanoethyl)-N-phenylacetamide | PKC | 10.0 | Antiviral |
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-10(5-3-4-9)7(11)6-8/h2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLROOMNGWNVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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